molecular formula C33H44N2 B288898 N1,N2-Diisopropyl-2,6-bis(4-tert-butylphenyl)benzamidine

N1,N2-Diisopropyl-2,6-bis(4-tert-butylphenyl)benzamidine

Cat. No. B288898
M. Wt: 468.7 g/mol
InChI Key: RTBKKFFAALMENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N2-Diisopropyl-2,6-bis(4-tert-butylphenyl)benzamidine, commonly known as DIPTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIPTB is a small molecule that belongs to the class of bisbenzamidines and has been synthesized using several methods.

Mechanism of Action

DIPTB exerts its biological effects by binding to DNA-binding proteins and interfering with their function. Specifically, DIPTB binds to the minor groove of DNA and disrupts the interactions between DNA-binding proteins and their target DNA sequences.
Biochemical and Physiological Effects:
Studies have shown that DIPTB can inhibit the growth of tumor cells and viruses by interfering with the function of DNA-binding proteins. Additionally, DIPTB has been shown to induce apoptosis, or programmed cell death, in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of DIPTB.

Advantages and Limitations for Lab Experiments

One of the advantages of using DIPTB in lab experiments is its relatively simple synthesis method. Additionally, DIPTB has been shown to have high binding affinity for DNA-binding proteins, making it a useful tool for studying their function. However, one limitation of using DIPTB is its potential toxicity, which can be a concern in certain experiments.

Future Directions

There are several future directions for research on DIPTB. One area of interest is the development of DIPTB-based materials for various applications, including drug delivery and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of DIPTB and its potential as an antitumor and antiviral agent. Finally, research on the toxicity of DIPTB is needed to ensure its safe use in various applications.

Synthesis Methods

The synthesis of DIPTB involves the reaction of 2,6-bis(4-tert-butylphenyl)benzaldehyde with diisopropylamine in the presence of a catalyst. The reaction results in the formation of DIPTB, which is then purified through recrystallization.

Scientific Research Applications

DIPTB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DIPTB has been investigated for its potential as an antitumor and antiviral agent. In biochemistry, DIPTB has been used as a tool to study the role of DNA-binding proteins in gene regulation. In materials science, DIPTB has been utilized as a building block for the synthesis of novel materials.

properties

Product Name

N1,N2-Diisopropyl-2,6-bis(4-tert-butylphenyl)benzamidine

Molecular Formula

C33H44N2

Molecular Weight

468.7 g/mol

IUPAC Name

2,6-bis(4-tert-butylphenyl)-N,N//'-di(propan-2-yl)benzenecarboximidamide

InChI

InChI=1S/C33H44N2/c1-22(2)34-31(35-23(3)4)30-28(24-14-18-26(19-15-24)32(5,6)7)12-11-13-29(30)25-16-20-27(21-17-25)33(8,9)10/h11-23H,1-10H3,(H,34,35)

InChI Key

RTBKKFFAALMENS-UHFFFAOYSA-N

Isomeric SMILES

CC(C)N/C(=N/C(C)C)/C1=C(C=CC=C1C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C

SMILES

CC(C)NC(=NC(C)C)C1=C(C=CC=C1C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC(C)NC(=NC(C)C)C1=C(C=CC=C1C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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